(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone
Overview
Description
(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a piperidine ring substituted with a dichlorophenyl group, a hydroxypropyl group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Substitution Reactions:
Addition of the Phenylmethanone Moiety: The final step involves the addition of the phenylmethanone group, which can be accomplished through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an alcohol from the phenylmethanone moiety.
Substitution: Introduction of various substituents onto the dichlorophenyl ring.
Scientific Research Applications
(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-(3-(3,4-Dichlorophenyl)-3-(2-hydroxypropyl)piperidin-1-yl)(phenyl)methanone
- (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxybutyl)piperidin-1-yl)(phenyl)methanone
- (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(4-methylphenyl)methanone
Uniqueness
(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group, hydroxypropyl group, and phenylmethanone moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(3S)-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c22-18-9-8-17(14-19(18)23)21(11-5-13-25)10-4-12-24(15-21)20(26)16-6-2-1-3-7-16/h1-3,6-9,14,25H,4-5,10-13,15H2/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXIJDOZQZFOAZ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609298 | |
Record name | [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172734-70-2 | |
Record name | [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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